molecular formula C13H19NO B13988244 4,5-Dimethyl-2-(2-methylpropyl)benzamide CAS No. 28957-66-6

4,5-Dimethyl-2-(2-methylpropyl)benzamide

Cat. No.: B13988244
CAS No.: 28957-66-6
M. Wt: 205.30 g/mol
InChI Key: WDWIGCMCKIHXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-(2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structural features, which include two methyl groups and a 2-methylpropyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(2-methylpropyl)benzamide typically involves the direct condensation of 4,5-dimethyl-2-(2-methylpropyl)benzoic acid with an appropriate amine. This reaction is often facilitated by the use of coupling agents such as carbodiimides or by employing catalytic systems under mild conditions. For instance, the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the synthesis of benzamides .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also incorporate steps for the purification and crystallization of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4,5-Dimethyl-2-(2-methylpropyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 4-Bromophenylbenzamide

Comparison: 4,5-Dimethyl-2-(2-methylpropyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the 2-methylpropyl group may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

CAS No.

28957-66-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO/c1-8(2)5-11-6-9(3)10(4)7-12(11)13(14)15/h6-8H,5H2,1-4H3,(H2,14,15)

InChI Key

WDWIGCMCKIHXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)N)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.